molecular formula C14H20N2O2 B2515826 Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate CAS No. 501104-50-3

Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate

Cat. No. B2515826
CAS RN: 501104-50-3
M. Wt: 248.326
InChI Key: ORWUTZSBMBWAAT-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate, is related to a class of compounds that have been synthesized and studied for their potential as kappa-opioid receptor agonists. These compounds, including various 4-substituted 1-(arylacetyl)-2-[(alkylamino)methyl]piperazines, have shown significant activity in this regard, with some derivatives demonstrating exceptional potency and selectivity .

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, starting from simple precursors. For instance, a versatile synthesis of cyclic dipeptides, which are structurally related to the compound , has been reported. This synthesis involves the stepwise construction of the piperazine-2,5-dione ring from different precursor molecules, including substituted 2-allylanilines, methyl 2-bromo-2-phenylacetate, haloacetyl chlorides, and benzylamine . Although the exact synthesis of this compound is not detailed, the methodologies applied in these related syntheses could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structures of related piperazine derivatives have been characterized using techniques such as X-ray diffraction, NMR, and DFT studies. For example, the crystal structure of a 1,4-dimethylpiperazine complex has been determined, revealing details about hydrogen bonding and the conformation of the piperazine ring . Similarly, the structure of a 1-[(2,6-dimethylphenyl)aminocarbonylmethyl]-4-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been described, highlighting intramolecular and intermolecular interactions . These studies provide insights into the structural features that could influence the biological activity of this compound.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be inferred from studies on similar compounds. For instance, the synthesis of the kappa-receptor agonist mentioned earlier involves reactions between arylacetyl derivatives and alkylamino methyl piperazines . The versatility in the synthesis of cyclic dipeptides also suggests that piperazine rings can be functionalized in various ways to yield a wide range of derivatives . These reactions are crucial for the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure and magnetic properties of a piperazine-1,4-dium tetrachloridocuprate(II) compound have been reported, indicating that the geometry of the metal complex and the conformation of the piperazine ring can affect the compound's properties . The solution conformation of a related piperazine dione has been studied using NMR and molecular modeling, which is essential for understanding the compound's behavior in biological systems . These studies provide a foundation for predicting the properties of this compound.

Scientific Research Applications

X-ray, NMR, and DFT Studies

A study focused on the structural analysis of 1,4-dimethylpiperazine mono-betaine (MBPZ) complexed with p-hydroxybenzoic acid (HBA) using X-ray diffraction, revealing intricate hydrogen bond formations and van der Waals interactions. The piperazine ring exhibited a chair conformation, and the complex's optimized geometry was validated through DFT calculations. The analysis extended to NMR spectra to elucidate the complex structure in solution, showcasing the detailed molecular interactions and conformations (Dega-Szafran, Katrusiak, & Szafran, 2006).

Synthesis and Pharmacological Activities

Various studies have synthesized and tested related compounds for their potential as adrenolytic and vasodilator agents, indicating the versatility of dimethylpiperazine derivatives in drug development. One such study synthesized cis and trans N1-arylalkyl-N4-(2'-pyridyl)-2'6-dimethylpiperazines and evaluated their pharmacological activity, identifying promising candidates for further investigation (Cignarella, Pirisino, Loriga, & Dorigotti, 1977).

Metabolism Studies

Research into the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rats was conducted using high-performance liquid chromatography coupled with tandem mass spectrometry. This study provides insights into the metabolic pathways and potential therapeutic implications of such compounds, identifying eight metabolites and elucidating their structures (Jiang, Ling, Han, Li, & Cui, 2007).

Antimicrobial and Anti-Proliferative Activities

The synthesis and evaluation of N-Mannich bases derived from 1,3,4-oxadiazole and piperazine for antimicrobial and anti-proliferative activities highlighted the potential of these compounds against various pathogens and cancer cell lines. This research underscores the therapeutic potential of dimethylphenylpiperazine derivatives in treating infectious diseases and cancer (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Conformational Analysis and Receptor Binding

A study on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor through conformational analysis revealed the significance of specific substituents and their spatial orientation for receptor binding. This research provides a foundation for designing new compounds with tailored pharmacological profiles (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

properties

IUPAC Name

methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-4-5-13(10-12(11)2)15-6-8-16(9-7-15)14(17)18-3/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWUTZSBMBWAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325307
Record name methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

501104-50-3
Record name methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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